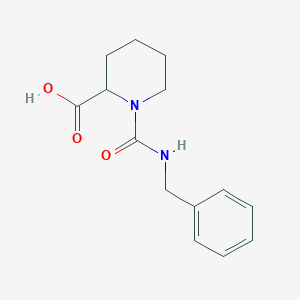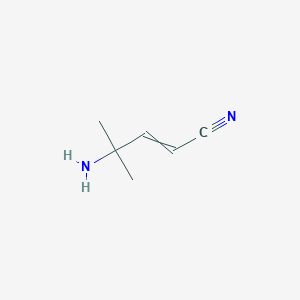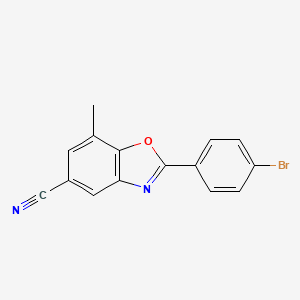
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring a formyl group and a carbonitrile group attached to a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Nitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Br2, Cl2), HNO3, H2SO4 under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry:
Material Science:
作用機序
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing various biochemical pathways.
類似化合物との比較
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Comparison:
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
- 5,6,7,8-Tetrahydro-2-naphthylamine: Features an amine group, which alters its chemical behavior and potential uses in pharmaceuticals.
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile: The presence of a fluorine atom introduces unique electronic effects, impacting its reactivity and interactions.
Uniqueness: 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the combination of its formyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
5-formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h4-6,8,11H,1-3H2 |
InChIキー |
IIWBLHFCFKBMTM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)

![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)


![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
